molecular formula C9H15N B14218404 (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile CAS No. 827342-51-8

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile

Cat. No.: B14218404
CAS No.: 827342-51-8
M. Wt: 137.22 g/mol
InChI Key: AFHLAOQEAJQFEF-DTWKUNHWSA-N
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Description

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a butyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of robust metal catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure can also contribute to its reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with a nitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for synthetic chemistry and industrial applications.

Properties

CAS No.

827342-51-8

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile

InChI

InChI=1S/C9H15N/c1-3-4-5-9(7-10)6-8(9)2/h8H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

AFHLAOQEAJQFEF-DTWKUNHWSA-N

Isomeric SMILES

CCCC[C@@]1(C[C@@H]1C)C#N

Canonical SMILES

CCCCC1(CC1C)C#N

Origin of Product

United States

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